molecular formula C18H25NO3 B15258213 Tert-butyl 4-(2,6-dimethylphenyl)-3-oxopiperidine-1-carboxylate

Tert-butyl 4-(2,6-dimethylphenyl)-3-oxopiperidine-1-carboxylate

Cat. No.: B15258213
M. Wt: 303.4 g/mol
InChI Key: SHSWKSSSSRERAF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2,6-dimethylphenyl)-3-oxopiperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a 2,6-dimethylphenyl group, and a carboxylate ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2,6-dimethylphenyl)-3-oxopiperidine-1-carboxylate typically involves the condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal under acidic conditions. This reaction proceeds through a series of steps, including the formation of an intermediate, which undergoes further transformations to yield the final product . The reaction conditions often involve the use of aqueous sulfuric acid, acetonitrile, or acetone as solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,6-dimethylphenyl)-3-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the presence of a nucleophile and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(2,6-dimethylphenyl)-3-oxopiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,6-dimethylphenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2,6-dimethylphenyl)-3-oxopiperidine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

tert-butyl 4-(2,6-dimethylphenyl)-3-oxopiperidine-1-carboxylate

InChI

InChI=1S/C18H25NO3/c1-12-7-6-8-13(2)16(12)14-9-10-19(11-15(14)20)17(21)22-18(3,4)5/h6-8,14H,9-11H2,1-5H3

InChI Key

SHSWKSSSSRERAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2CCN(CC2=O)C(=O)OC(C)(C)C

Origin of Product

United States

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